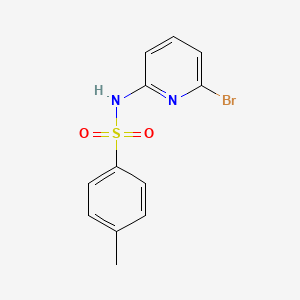

N-(6-Bromo-2-pyridyl)-4-methylbenzenesulfonamide

Description

N-(6-Bromo-2-pyridyl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a 6-bromo-substituted pyridine ring linked to a 4-methylbenzenesulfonamide group. This compound is notable for its role as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of antitumor agents such as TGX221 . Its molecular structure is characterized by a sulfonamide bridge (-SO₂NH-) connecting the pyridine and toluene moieties, with a bromine atom at the 6-position of the pyridine ring. The bromine substituent enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the methyl group on the benzene ring contributes to steric and hydrophobic properties.

Properties

Molecular Formula |

C12H11BrN2O2S |

|---|---|

Molecular Weight |

327.20 g/mol |

IUPAC Name |

N-(6-bromopyridin-2-yl)-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C12H11BrN2O2S/c1-9-5-7-10(8-6-9)18(16,17)15-12-4-2-3-11(13)14-12/h2-8H,1H3,(H,14,15) |

InChI Key |

CASHPSFTYNYJJK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Bromo-2-pyridyl)-4-methylbenzenesulfonamide typically involves the reaction of 6-bromo-2-pyridinecarboxaldehyde with 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of N-(6-Bromo-2-pyridyl)-4-methylbenzenesulfonamide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost considerations, and safety requirements. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The sulfonamide group (N-SO₂-) and pyridyl ring are key sites for redox activity.

-

Pyridyl Ring Reduction : The pyridine ring undergoes reduction under strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This converts the aromatic pyridine to a dihydropyridine derivative .

-

Sulfonamide Oxidation : While sulfonamides are generally stable, oxidation under harsh conditions (e.g., m-chloroperbenzoic acid) may alter the sulfonamide group, though specific examples for this compound are not explicitly reported in the provided sources.

Coupling Reactions

The sulfonamide’s nitrogen and aromatic bromine enable coupling reactions.

Nucleophilic Substitution

The bromine atom at the 4-position of the benzene ring acts as a leaving group.

Biological Activity and Reactivity

The sulfonamide group’s ability to inhibit enzymes (e.g., carbonic anhydrase) is well-documented in analogous compounds, though specific data for this compound are not provided in the sources. The bromine and pyridyl groups enhance binding affinity to biological targets .

Scientific Research Applications

N-(6-Bromo-2-pyridyl)-4-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(6-Bromo-2-pyridyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide

This positional isomer () has bromine at the 3-position and a methyl group at the 5-position of the pyridine ring. The dihedral angle between the pyridine and benzene rings (66.87°) facilitates intramolecular N–H⋯Br hydrogen bonding, stabilizing its conformation. In contrast, the 6-bromo derivative lacks this specific interaction, leading to differences in crystal packing and solubility .

4-Bromo-N-(2-pyridyl)benzenesulfonamide (CAS 3609-89-0; )

Here, bromine is on the benzene ring rather than the pyridine. The molecular formula (C₁₁H₉BrN₂O₂S) differs due to the altered substitution pattern. This compound serves as an intermediate for Sulfasalazine analogs, highlighting how bromine placement dictates synthetic utility.

Core Structure Variations: Sulfonamide vs. Benzamide

4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 35; )

Replacing the sulfonamide with a benzamide group introduces a carbonyl instead of a sulfonyl bridge. The benzamide derivatives exhibit distinct hydrogen-bonding capabilities and electronic profiles, affecting their biological activity. For example, the fluorine substituent in this compound enhances metabolic stability compared to bromine-containing sulfonamides .

Chromene-Linked Sulfonamides

N-(3-(4-Substituted phenyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamides ()

These derivatives incorporate a chromene moiety, introducing π-π stacking interactions absent in the target compound.

Crystallographic and Hydrogen-Bonding Analysis

The absence of an amino group in the target compound limits its hydrogen-bonding diversity compared to N-(4-aminophenyl)-4-methylbenzenesulfonamide, which forms extensive N–H⋯N and N–H⋯O networks .

Antitumor Activity

N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide is a precursor to TGX221, a PI3K inhibitor. The bromine position and methyl group optimize binding to kinase active sites, whereas the 6-bromo analog may exhibit altered selectivity due to steric differences .

Biological Activity

N-(6-Bromo-2-pyridyl)-4-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, characterization, and biological evaluation of this compound, drawing from diverse research findings and case studies.

1. Synthesis and Characterization

The synthesis of N-(6-Bromo-2-pyridyl)-4-methylbenzenesulfonamide involves the bromination of 2-pyridine followed by the introduction of a sulfonamide group. Characterization techniques such as NMR, mass spectrometry, and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Data

| Technique | Observations |

|---|---|

| 1H NMR | Signals at δ 7.5 (aromatic protons) |

| 13C NMR | Peaks at δ 144.19 ppm (C-4) |

| Mass Spectrometry | m/z = 381 (base peak), isotopic pattern consistent with bromine |

| X-ray Crystallography | Hydrogen bonding interactions observed |

2.1 Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains. A study evaluated its efficacy using the disk diffusion method, demonstrating significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study: In a comparative study, N-(6-Bromo-2-pyridyl)-4-methylbenzenesulfonamide exhibited greater antibacterial effects than its non-brominated counterparts, suggesting that the bromine substitution enhances its bioactivity .

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Inhibition Zone (mm) | Control (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 8 |

| Pseudomonas aeruginosa | 10 | 7 |

2.2 Anticancer Activity

In vitro studies have indicated that N-(6-Bromo-2-pyridyl)-4-methylbenzenesulfonamide possesses anticancer properties, particularly against melanoma and breast cancer cell lines. The compound was tested for its ability to induce apoptosis in cancer cells.

Findings: The compound significantly reduced cell viability in A549 lung cancer cells with an IC50 value of approximately 5 µM, indicating potent cytotoxicity .

The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways. Molecular docking studies suggest that N-(6-Bromo-2-pyridyl)-4-methylbenzenesulfonamide binds effectively to target proteins associated with cancer progression.

Figure 1: Binding Interaction

Binding Interaction

Illustration of binding interactions between N-(6-Bromo-2-pyridyl)-4-methylbenzenesulfonamide and target protein.

4. Toxicity Studies

Preliminary toxicity assessments have shown that while the compound exhibits promising biological activity, it also presents moderate toxicity at higher concentrations. The LC50 values obtained from cytotoxicity assays indicate a need for further optimization to enhance therapeutic indices.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(6-Bromo-2-pyridyl)-4-methylbenzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, brominated pyridine derivatives (e.g., 6-bromo-2-aminopyridine) are reacted with activated sulfonating agents like p-toluenesulfonyl chloride under basic conditions (e.g., aqueous NaOH or pyridine). Optimization involves controlling stoichiometry, temperature (room temperature to 80°C), and reaction time (10–24 hours) to minimize byproducts like disubstituted sulfonamides . Purity is enhanced via recrystallization from ethanol or acetonitrile.

Q. How is the crystal structure of N-(6-Bromo-2-pyridyl)-4-methylbenzenesulfonamide determined, and what key structural features are observed?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses diffractometers (e.g., Bruker APEX-II CCD) with Mo-Kα radiation (λ = 0.71073 Å). Structure refinement via SHELXL (for small molecules) or SHELXS (for phase determination) reveals geometric parameters. Key features include:

- Dihedral angles between the pyridine and benzene rings (e.g., 66.87° in related analogs), influencing molecular planarity and packing .

- Intramolecular N–H⋯Br hydrogen bonds stabilizing conformation .

- Intermolecular interactions (e.g., C–H⋯π stacking) forming 3D networks .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodology :

- NMR : Discrepancies in proton splitting (e.g., aromatic protons) are resolved via 2D COSY or NOESY to confirm coupling patterns.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±1 ppm) and bromine isotope patterns.

- IR : Sulfonamide S=O stretches (1150–1350 cm⁻¹) and N–H bends (3300–3450 cm⁻¹) confirm functional groups. Contradictions arise from solvent effects or polymorphism, requiring cross-validation with SC-XRD .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as anomalous thermal parameters or missing electron density?

- Methodology : Use SHELXL ’s restraints (e.g., DFIX, SIMU) to refine disordered regions. For missing density, check for twinning (via PLATON ’s TWINLAWS ) or apply solvent masking. Validate with CIF check tools (e.g., checkCIF/PLATON ) to identify systematic errors in bond lengths or angles . For example, in related sulfonamides, thermal motion in the bromopyridine moiety is resolved using anisotropic displacement parameter restraints .

Q. What computational methods are used to analyze hydrogen-bonding networks and their impact on supramolecular assembly?

- Methodology :

- Mercury (CCDC) visualizes packing diagrams and quantifies hydrogen-bond distances/angles.

- Hirshfeld surface analysis maps intermolecular interactions (e.g., N–H⋯O vs. C–H⋯Br).

- DFT calculations (e.g., Gaussian09) predict interaction energies. For example, N–H⋯O hydrogen bonds (2.8–3.1 Å) in the title compound contribute ~5–10 kcal/mol stabilization .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity in derivatives of this compound?

- Methodology :

- Synthetic diversification : Introduce substituents (e.g., halogens, alkyl groups) at the pyridine or benzene rings.

- Biological assays : Test against target enzymes (e.g., kinases, carbonic anhydrases) using fluorescence polarization or SPR.

- Molecular docking : Use AutoDock Vina to correlate binding affinities with substituent effects. For example, bromine’s electron-withdrawing nature enhances π-stacking in kinase inhibitors .

Q. What strategies optimize synthetic routes for enantiomerically pure derivatives of this sulfonamide?

- Methodology :

- Chiral auxiliaries : Use (R)- or (S)-BINOL to direct asymmetric synthesis.

- Catalytic asymmetric sulfonylation : Employ Pd-catalyzed cross-coupling with chiral ligands (e.g., Josiphos).

- Chromatographic resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers. Purity is confirmed via polarimetry and CD spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.